![molecular formula C12H18Cl2N4 B1459307 2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride CAS No. 1351602-32-8](/img/structure/B1459307.png)
2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride
Overview
Description
“2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride” is a chemical compound with the molecular formula C12H18Cl2N4. It’s a derivative of imidazo[1,2-a]pyridine, a class of compounds that have significant applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyridines has been reported. The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Synthesis and Biological Evaluation
- Antimicrobial and Antimalarial Activity : New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have shown significant in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
- Anticancer Activity : Piperazine-2,6-dione derivatives have demonstrated good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013).
Drug Design and Synthesis
- Antimycobacterial Agents : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized, showing considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the scaffold's potential in developing antimycobacterial agents (Lv et al., 2017).
- ACAT-1 Inhibitors : A compound identified for its potent inhibitory action on human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) showcases the structural utility of this scaffold in designing treatments for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Crystal Structure Analysis
- Crystallography and Drug Design : The crystal structure analysis of related compounds provides insights into their potential pharmaceutical applications and contributes to the understanding of their binding modes and mechanisms of action. This knowledge is crucial for the design of new therapeutic agents targeting specific molecular pathways (Kapoor et al., 2011).
Receptor Binding and Pharmacological Effects
- Dopamine Receptor Ligands : Synthesis and in vitro receptor binding assay of pyrazolo[1,5-a]pyridine derivatives highlighted their potential as dopamine D4 receptor ligands, indicating the chemical's relevance in neuroscience research and drug development for neurological disorders (Fang-wei, 2013; Guca, 2014).
Future Directions
Imidazo[1,2-a]pyridines have huge potential in the field of medicinal chemistry. They have shown potent activity against various infectious agents, paving the way for in vitro and in vivo efficacy trials of imidazo[1,2-a]pyridine derivatives against several pathogens . Furthermore, they have been recognized as a promising scaffold for the development of new antituberculosis agents .
properties
IUPAC Name |
2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-2-6-16-10-11(14-12(16)3-1)9-15-7-4-13-5-8-15;;/h1-3,6,10,13H,4-5,7-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKQZYVZOWWHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN3C=CC=CC3=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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